molecular formula C22H19N3O4S2 B2540333 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide CAS No. 865180-43-4

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide

Cat. No.: B2540333
CAS No.: 865180-43-4
M. Wt: 453.53
InChI Key: CFYSUVOVTKZKSO-GYHWCHFESA-N
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Description

This compound belongs to the benzo[d]thiazole class, characterized by a sulfamoyl group at position 6, an allyl substituent at position 3, and a 3-methoxy-2-naphthamide moiety. The sulfamoyl group (-SO₂NH₂) enhances hydrophilicity and may confer antibacterial or enzyme-inhibitory activity, as seen in structurally related sulfonamide derivatives .

Properties

IUPAC Name

3-methoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-3-10-25-18-9-8-16(31(23,27)28)13-20(18)30-22(25)24-21(26)17-11-14-6-4-5-7-15(14)12-19(17)29-2/h3-9,11-13H,1,10H2,2H3,(H2,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYSUVOVTKZKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzo[d]thiazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.

    Allylation: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide.

    Coupling with Naphthamide: The final step involves coupling the modified benzo[d]thiazole derivative with 3-methoxy-2-naphthamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an anticancer agent. Its ability to inhibit the growth of cancer cells makes it a promising candidate for the development of new chemotherapy drugs.

Medicine

In medicine, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections. Its antibacterial properties make it a potential candidate for the development of new antibiotics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or DNA. The compound’s ability to inhibit enzyme activity or interfere with DNA replication can lead to the suppression of cell growth and proliferation, making it effective against cancer cells and bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare its structural and functional attributes with analogous heterocyclic systems from the literature.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Functional Groups Biological/Physical Data Reference
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide Benzo[d]thiazole 3-Allyl, 6-sulfamoyl, 3-methoxy-2-naphthamide -SO₂NH₂, -OCH₃, allyl Limited data; inferred solubility: moderate (due to -SO₂NH₂) N/A
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) 1,2,3-Triazole Naphthyloxy, 2-nitrophenyl -NO₂, -C=O IR: 1682 cm⁻¹ (C=O), 1504 cm⁻¹ (-NO₂); IC₅₀ (antimicrobial): 12.5 µg/mL
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) 1,3,4-Thiadiazole 3-Methylphenyl, dimethylamino-acryloyl -C=O, -N(CH₃)₂ IR: 1690 cm⁻¹ (C=O); MS: m/z 392 (M⁺)
(Z)-3-Benzylidene phthalide derivatives Phthalide Benzylidene, triazole/oxadiazole -C=N, -O NMR: δ 7.5–8.2 (aromatic H), 13.0 (NH-triazole)

Key Findings :

Core Heterocycle Differences: The benzo[d]thiazole core in the target compound contrasts with triazole (6b) or thiadiazole (4g) systems. The Z-configuration in the target compound’s imine bond may enhance π-stacking interactions compared to E-isomers, as observed in phthalide derivatives .

Functional Group Impact: The sulfamoyl group distinguishes the target compound from nitrophenyl (6b) or dimethylamino-acryloyl (4g) derivatives. Sulfamoyl’s hydrogen-bonding capacity could improve target binding, similar to sulfonamide drugs .

Spectral Data: IR peaks for C=O (1671–1682 cm⁻¹) and aromatic C=C (1587–1601 cm⁻¹) in acetamide derivatives (6b, 6c) align with expected values for the target compound’s naphthamide moiety . The absence of nitro (-NO₂) or dimethylamino (-N(CH₃)₂) groups in the target compound simplifies its NMR profile compared to 6b or 4g .

Synthetic Pathways :

  • The target compound likely requires a multi-step synthesis involving:

  • Formation of the benzo[d]thiazole core via cyclization.
  • Introduction of sulfamoyl via sulfonation/amination.
  • Imine formation (Z-selectivity) using conditions similar to triazole syntheses (e.g., Cu(OAc)₂ catalysis in 6a–c) .

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core, an allyl group , and a sulfamoyl moiety , contributing to its diverse biological properties. The sulfonamide group is particularly noted for its antibacterial and anticancer activities. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight374.48 g/mol
CAS Number887202-78-0

Antibacterial Activity

Research indicates that compounds containing sulfonamide groups often exhibit antibacterial properties by inhibiting bacterial folate synthesis pathways. The specific mechanisms of action for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide have not been fully elucidated, but it is hypothesized to interact with bacterial enzymes critical for survival.

Anticancer Properties

The compound has shown potential in inducing apoptosis in cancer cells, making it a candidate for anticancer drug development. Studies have demonstrated that structurally similar compounds can activate apoptotic pathways through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Research Findings

  • In Silico Studies : Computational predictions using tools like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit a range of pharmacological effects based on its structure, including potential activity against various cancer cell lines.
  • Synthesis and Mechanism of Action : The synthesis typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole core through cyclization reactions. Understanding the reaction mechanisms is crucial for optimizing the synthesis and enhancing biological activity.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Aryl Sulfonyl Hydrazones : This research investigated various aryl sulfonyl hydrazones for their antibacterial and antifungal activities, providing a comparative basis for evaluating (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide's potential .
  • Antitumor Activity : A recent study highlighted the efficacy of related thiazole derivatives in inhibiting tumor cell growth, suggesting that structural modifications could enhance their anticancer effects .

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